1H-Purine, 6-chloro-, monohydrochloride

Übersicht

Beschreibung

Its monohydrochloride form enhances solubility and stability, making it a critical intermediate in synthetic organic chemistry and pharmaceutical research. The compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of 6-chloropurine with sodium methoxide to form methoxy-purine derivatives . Analytical characterization relies on NMR, LC-MS, and elemental analysis, ensuring structural fidelity and purity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine, 6-chloro-, monohydrochloride typically involves the chlorination of purine derivatives. One common method includes the reaction of purine with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Purine, 6-chloro-, monohydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol under mild heating conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted purine derivatives with potential biological activities.

Oxidation Reactions: Oxidized purine derivatives with altered electronic properties.

Reduction Reactions: Reduced purine derivatives with modified ring structures.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

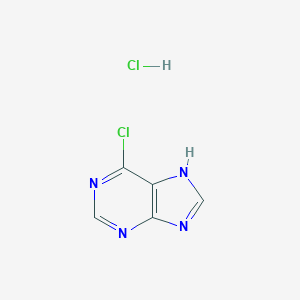

1H-Purine, 6-chloro-, monohydrochloride has the molecular formula and is classified as a purine derivative. Its structure consists of a purine base with a chlorine atom at the 6-position, making it a crucial intermediate in the synthesis of various nucleoside analogs.

Pharmaceutical Applications

-

Antiviral Agents :

- The compound serves as an intermediate in the synthesis of antiviral drugs. Specifically, it is utilized in the preparation of nucleoside analogs such as penciclovir and famciclovir, which are effective against herpes viruses. The synthesis process involves converting the 6-chloro moiety to functional groups that enhance antiviral activity .

- Cancer Treatment :

- Biochemical Research :

Synthesis and Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 2,4,5-triamino-6-chloropyrimidine.

- Reagents : Key reagents include chlorinating agents and phase transfer catalysts to facilitate the reaction under controlled conditions.

- Process Overview : The imidazole ring closure technique is commonly employed to achieve the desired purine structure efficiently .

Case Study 1: Synthesis of Antiviral Agents

A study detailed the process of synthesizing penciclovir from this compound. The researchers outlined the conversion steps involving nucleophilic substitution reactions that enhance the compound's antiviral properties. The final product demonstrated significant efficacy against herpes simplex virus strains.

Case Study 2: Inhibition of Cancer Cell Proliferation

In another investigation, derivatives of 6-chloropurine were tested for their ability to inhibit proliferation in various cancer cell lines. Results indicated that certain modifications to the compound led to enhanced antiproliferative activity, suggesting its potential as a lead compound in cancer therapeutics.

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Antiviral Drug Synthesis | Penciclovir and Famciclovir | Effective against herpes viruses |

| Cancer Treatment | Inhibition of tumor cell growth | Reduced proliferation in specific cell lines |

| Biochemical Research | Enzyme substrate/inhibitor | Insights into nucleotide metabolism |

Wirkmechanismus

The mechanism of action of 1H-Purine, 6-chloro-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as DNA replication, transcription, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key Compounds for Comparison :

- 6-Chloropurine: The free base precursor to 1H-Purine, 6-chloro-, monohydrochloride.

- 2,6-Dichloropurine : A dihalogenated analogue with chlorine at positions 2 and 4.

- Guanine Hydrochloride Monohydrate: A hydroxylated purine derivative (6-oxo, 2-amino substitution) with a hydrochloride salt .

- Octodrine Hydrochloride : A structurally distinct aliphatic amine hydrochloride, included for salt-form comparison .

Physicochemical Properties

Key Observations :

- Halogenation Impact : Chlorination at the 6-position (vs. 2,6-dichlorination) reduces molecular weight and enhances solubility compared to dihalogenated analogues .

- Salt Forms: Hydrochloride salts (e.g., this compound and Octodrine) exhibit superior stability and shelf life compared to free bases .

- Functional Groups: Hydroxyl or amino groups (e.g., Guanine hydrochloride) increase hydrogen-bonding capacity, affecting solubility and biochemical interactions .

Research Findings and Trends

- Synthetic Utility : 6-Chloro derivatives are preferred over bromo/iodo analogues for cost-effectiveness and controlled reactivity in large-scale syntheses .

- Stability : Hydrochloride salts of purines (e.g., 1H-Purine, 6-chloro-) demonstrate prolonged stability under低温 storage, critical for pharmaceutical applications .

- Comparative Limitations : Dihalogenated purines (e.g., 2,6-dichloro-) exhibit lower solubility, limiting their utility in aqueous systems despite higher reactivity .

Biologische Aktivität

1H-Purine, 6-chloro-, monohydrochloride is a purine derivative that has garnered attention due to its potential biological activities. Purines are fundamental components of nucleic acids and play critical roles in cellular functions, including energy transfer, signal transduction, and as precursors for DNA and RNA synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its chemical structure which includes a chlorine substituent at the 6-position of the purine ring. Its molecular formula is C5H5ClN4·HCl, with a molecular weight of approximately 176.06 g/mol. This compound is soluble in water and exhibits properties typical of purines.

The biological activity of this compound is primarily mediated through its interaction with purinergic receptors. The purinergic signaling system consists of various receptors (P1 and P2 types) that respond to extracellular nucleotides and nucleosides.

- P2 Receptors : These receptors are activated by ATP and other nucleotides, leading to intracellular signaling cascades that involve phospholipase C activation and subsequent increases in intracellular calcium levels .

- Adenosine Receptors : The degradation products of ATP, such as adenosine, act on P1 receptors (A1, A2A, A2B, A3), which modulate various physiological processes including immune response and neurotransmission .

Biological Activities

This compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that compounds with purine structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of purinergic signaling pathways that affect cell proliferation and survival .

- Immunomodulation : This compound may influence immune responses through its effects on T cells and macrophages. For instance, adenosine signaling can enhance regulatory T cell activity while inhibiting pro-inflammatory T effector cells .

- Neuroprotective Effects : Research indicates that purines can protect neurons from excitotoxicity through adenosine receptor activation, which has implications for neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of related purine compounds:

- Study on Cancer Cell Lines : In vitro experiments demonstrated that 1H-Purine derivatives could inhibit the proliferation of various cancer cell lines. The study measured cell viability using MTT assays and found significant reductions in cell growth compared to controls .

- Immunological Response in Animal Models : In vivo studies using murine models showed that administration of 1H-Purine compounds modulated cytokine production during inflammatory responses. This suggests potential therapeutic applications in autoimmune disorders .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1H-Purine, 6-chloro-, monohydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of purine precursors under controlled conditions. For example, substituting a hydroxyl or amino group at the 6-position of purine with chlorine using agents like phosphorus oxychloride (POCl₃) in anhydrous conditions. Key parameters include temperature (70–100°C), reaction time (4–12 hours), and stoichiometric excess of chlorinating agents. Post-synthesis, the hydrochloride salt is formed via neutralization with HCl. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the monohydrochloride form. Reaction progress should be monitored via TLC or HPLC .

| Key Reaction Parameters |

|---|

| Chlorinating agent: POCl₃ |

| Solvent: Toluene or DMF |

| Temperature: 70–100°C |

| Purification: Ethanol/water recrystallization |

Q. How can researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, NH stretches from purine core) .

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., absence of protons at the 6-position).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 260 nm). Compare retention times against reference standards .

- Elemental Analysis : Validate chloride content (~17–18% for monohydrochloride) .

Q. What solvent systems are optimal for solubility studies of this compound, and how does pH affect stability?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (pH < 3). For stability testing:

- Prepare solutions in buffers (pH 1–12) and monitor degradation via HPLC over 24–72 hours.

- Acidic conditions (pH 1–3) generally enhance stability due to protonation of the purine ring, while alkaline conditions (pH > 8) may hydrolyze the chloride substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) when characterizing this compound?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. For example:

- If IR shows unexpected peaks (e.g., OH stretches), perform thermal analysis (TGA/DSC) to detect hydrate formation.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out adducts.

- Cross-validate with X-ray crystallography to resolve ambiguities in substitution patterns .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detect and quantify impurities at ppm levels using multiple reaction monitoring (MRM).

- Ion Chromatography : Measure residual chloride or counterion content.

- Forced Degradation Studies : Expose the compound to heat, light, or humidity, then profile degradation products using high-resolution LC-QTOF .

Q. How can the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The hydrochloride salt enhances electrophilicity at the 6-position by polarizing the C-Cl bond. To study reactivity:

- Compare reaction rates of the free base vs. hydrochloride salt with nucleophiles (e.g., amines, thiols) in polar solvents.

- Monitor intermediates via stopped-flow NMR or in-situ FTIR.

- Computational modeling (DFT) can predict charge distribution and transition states .

Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up synthesis?

- Methodological Answer :

- Seeding : Introduce pure crystalline seeds during cooling crystallization.

- Process Analytical Technology (PAT) : Use in-line Raman spectroscopy to monitor crystal form in real time.

- Polymorph Screening : Test solvents (e.g., acetone, ethyl acetate) and antisolvents to isolate the desired polymorph .

Eigenschaften

IUPAC Name |

6-chloro-7H-purine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGNXRBDDSTKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236865 | |

| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-54-5 | |

| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088166545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.